molecular formula C10H10N2OS B14812442 3-Cyclopropoxy-5-(methylthio)picolinonitrile

3-Cyclopropoxy-5-(methylthio)picolinonitrile

Cat. No.: B14812442
M. Wt: 206.27 g/mol
InChI Key: HFYQOCLZQYUZIT-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methylsulfanyl group at the 5-position, and a carbonitrile group at the 2-position. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropoxy-5-(methylsulfanyl)pyridine with a suitable nitrile source under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy and methylsulfanyl groups provides distinct steric and electronic properties that differentiate it from other pyridine derivatives .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylsulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2OS/c1-14-8-4-10(13-7-2-3-7)9(5-11)12-6-8/h4,6-7H,2-3H2,1H3

InChI Key

HFYQOCLZQYUZIT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(N=C1)C#N)OC2CC2

Origin of Product

United States

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